molecular formula C20H17FO2 B12850000 2-(2-Ethoxynaphthylidene)-4'-fluoroacetophenone

2-(2-Ethoxynaphthylidene)-4'-fluoroacetophenone

Cat. No.: B12850000
M. Wt: 308.3 g/mol
InChI Key: QXDGVRRMMIAYSS-QGOAFFKASA-N
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Description

2-(2-Ethoxynaphthylidene)-4'-fluoroacetophenone is a fluorinated aromatic ketone derivative characterized by a naphthylidene moiety substituted with an ethoxy group and a 4'-fluoroacetophenone unit.

Properties

Molecular Formula

C20H17FO2

Molecular Weight

308.3 g/mol

IUPAC Name

(2E)-2-(2-ethoxy-8aH-naphthalen-1-ylidene)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C20H17FO2/c1-2-23-20-12-9-14-5-3-4-6-17(14)18(20)13-19(22)15-7-10-16(21)11-8-15/h3-13,17H,2H2,1H3/b18-13+

InChI Key

QXDGVRRMMIAYSS-QGOAFFKASA-N

Isomeric SMILES

CCOC\1=CC=C2C=CC=CC2/C1=C\C(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCOC1=CC=C2C=CC=CC2C1=CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone typically involves the condensation of 2-ethoxynaphthalene with 4’-fluoroacetophenone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of fluorine and other substituents on the acetophenone backbone critically influences physicochemical properties:

  • 4'-Fluoroacetophenone (CAS 403-42-9): A foundational compound with a fluorine atom at the para position. It exhibits a boiling point of 196°C, melting point of 4°C, and density of 1.138 g/cm³. Its electron-withdrawing fluorine enhances electrophilic reactivity in condensation and alkylation reactions .
  • Reactivity differences arise from steric hindrance and altered electronic environments .

Halogen-Substituted Derivatives

Bromo- and chloro-substituted analogs demonstrate how halogen size and electronegativity modulate properties:

  • 2'-Bromo-4'-fluoroacetophenone (CAS 1006-39-9): Molecular weight 217.04 g/mol. Bromine’s larger atomic radius increases molecular weight and may reduce solubility in polar solvents compared to non-halogenated analogs. Such compounds are intermediates in Suzuki-Miyaura coupling or nucleophilic substitutions .
  • 2'-Chloro-4'-fluoroacetophenone (CAS 700-35-6): Chlorine’s intermediate electronegativity balances electronic effects, making it suitable for Friedel-Crafts alkylation or Grignard reactions .

Extended Conjugation Systems

  • 4,4'-Difluorochalcone (CAS 2805-56-3): A chalcone derivative with two para-fluorine atoms. Molecular weight 244.24 g/mol. The conjugated enone system enables applications in optoelectronics and catalysis. Compared to 2-(2-ethoxynaphthylidene)-4'-fluoroacetophenone, chalcones lack the naphthylidene group, reducing π-conjugation length and thermal stability .
  • 2-(1H-Imidazol-1-yl)-4'-fluoroacetophenone (mp 150–155°C): Incorporation of an imidazole ring introduces hydrogen-bonding capacity and basicity, contrasting with the ethoxynaphthylidene group’s hydrophobic and planar characteristics .

Physicochemical Properties and Reactivity

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Reactivity Features
4'-Fluoroacetophenone 138.14 4 196 Electrophilic substitution, condensation
2'-Bromo-4'-fluoroacetophenone 217.04 Not reported Not reported Halogen coupling reactions
4,4'-Difluorochalcone 244.24 Not reported Not reported Conjugation-dependent optoelectronic apps
2-(1H-Imidazol-1-yl)-4'-fluoroacetophenone Not reported 150–155 Not reported Hydrogen bonding, heterocyclic synthesis

Reactivity Insights:

  • Alkylation Reactions: 4'-Fluoroacetophenone derivatives undergo S-alkylation with α-halogenated ketones to form triazoles, as seen in . The ethoxynaphthylidene group in the target compound may similarly participate in cyclization or cross-coupling reactions .
  • Condensation: 4'-Fluoroacetophenone forms imines with benzylamine (), a reactivity likely retained in the target compound due to the ketone group .

Biological Activity

2-(2-Ethoxynaphthylidene)-4'-fluoroacetophenone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H15F1O2
  • Molecular Weight : 270.29 g/mol
  • IUPAC Name : 2-(2-Ethoxynaphthalen-1-ylidene)-4-fluoroacetophenone

The biological activity of 2-(2-Ethoxynaphthylidene)-4'-fluoroacetophenone is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to participate in important biochemical pathways, potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that 2-(2-Ethoxynaphthylidene)-4'-fluoroacetophenone exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

  • Case Study : A study conducted on human breast cancer cells revealed that this compound inhibited cell proliferation by inducing G1 phase cell cycle arrest, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens.

  • Findings : Tests against Gram-positive and Gram-negative bacteria demonstrated that 2-(2-Ethoxynaphthylidene)-4'-fluoroacetophenone exhibited notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis, G1 phase arrest
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Structure-Activity Relationship (SAR)

The structure of 2-(2-Ethoxynaphthylidene)-4'-fluoroacetophenone plays a crucial role in its biological activity. The presence of the ethoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability.

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